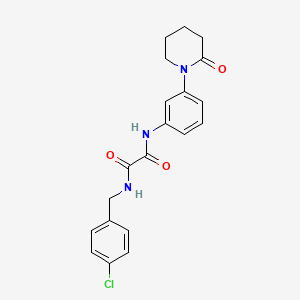

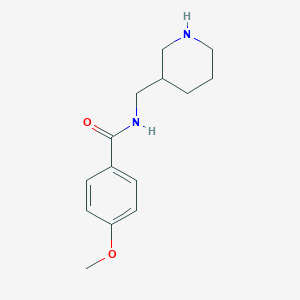

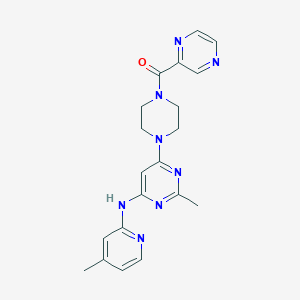

![molecular formula C6H11Cl2N3O2S B2705208 Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride CAS No. 2416243-17-7](/img/structure/B2705208.png)

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiadiazole derivative that has been synthesized using various methods. The compound has demonstrated a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Antihypertensive Properties

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, as a starting material, was synthesized and utilized in the creation of various derivatives, including thiosemicarbazide, triazole, and thiadiazolyl derivatives, through multiple reactions. These compounds were found to exhibit significant antihypertensive α-blocking activity with low toxicity, highlighting their potential in developing antihypertensive treatments (Abdel-Wahab et al., 2008).

Antimicrobial Applications

The conversion of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole through various chemical reactions resulted in the formation of formazans, Schiff bases, and hydrazide derivatives. These compounds exhibited moderate antimicrobial activity against pathogenic bacterial and fungal strains, suggesting their use in addressing antimicrobial resistance issues (Sah et al., 2014).

Development of Antimicrobial Agents

A novel synthetic route was developed for 2-amino-5-(l-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole, an important antimicrobial agent. This route involves the preparation of halomethyl-1,3,4-thiadiazoles and their conversion, highlighting the compound's significance in antimicrobial drug development (Remers et al., 1969).

Synthesis of Bioactive Compounds

The synthesis of 5-chloro-2-methyl-3-(5-methylthiazol-2-yl)-4(3H)-quinazolinone and related compounds revealed potential biological activity. These compounds were synthesized using a two-step procedure involving chlorosubstituted anthranilic acids, and their biological activity is anticipated based on their structural characteristics (Párkányi & Schmidt, 2000).

Antibiotic Side-Chain Synthesis

A practical synthesis of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key acyl moiety in fourth-generation cephem antibiotics, was achieved. This synthesis involved several routes starting from aminoisoxazoles and highlighted the importance of this compound in the development of advanced antibiotics (Tatsuta et al., 1994).

properties

IUPAC Name |

methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.2ClH/c1-11-6(10)2-4-8-9-5(3-7)12-4;;/h2-3,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIABNYZKCLIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(S1)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[5-(aminomethyl)-1,3,4-thiadiazol-2-yl]acetate dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

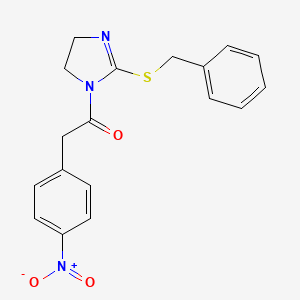

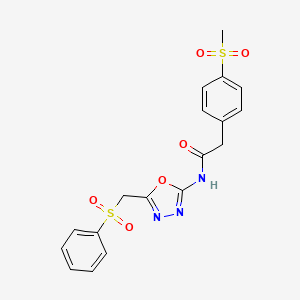

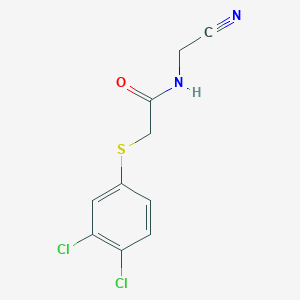

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide](/img/structure/B2705128.png)

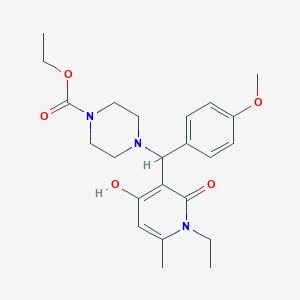

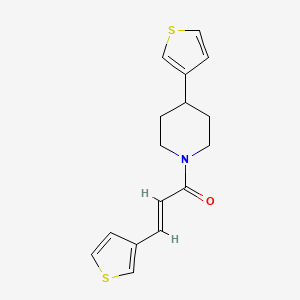

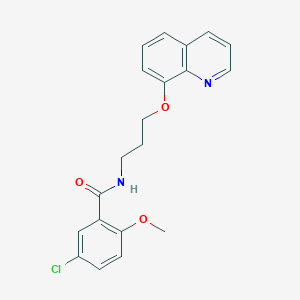

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2705130.png)

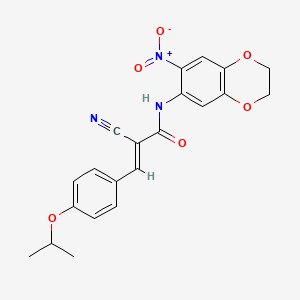

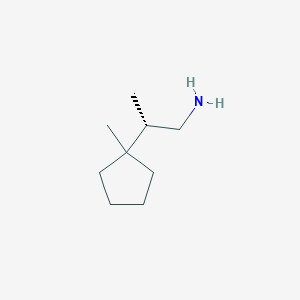

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2705138.png)